4-Tert-butyl-6-chloropyrimidin-2-amine
Overview
Description
4-Tert-butyl-6-chloropyrimidin-2-amine is a pyrimidine derivative, which is a class of compounds known for their wide range of pharmacological applications. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound, specifically, has a tert-butyl group at the 4th position and a chlorine atom at the 6th position, making it a unique and interesting molecule for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-6-chloropyrimidin-2-amine typically involves the reaction of 2,4-dichloropyrimidine with tert-butylamine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures (around 100°C) for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-6-chloropyrimidin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which may have distinct pharmacological properties.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as DMF or DMSO at elevated temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce oxidized pyrimidine compounds .
Scientific Research Applications
4-Tert-butyl-6-chloropyrimidin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives, which are valuable in medicinal chemistry.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its unique structure.
Medicine: Pyrimidine derivatives, including this compound, have shown potential as anticancer, antiviral, and antibacterial agents.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-6-chloropyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloropyrimidine: A precursor in the synthesis of 4-Tert-butyl-6-chloropyrimidin-2-amine.
6-Chloropyrimidine-2-amine: Lacks the tert-butyl group, making it less bulky and potentially less selective in its interactions.
4-Tert-butylpyrimidine-2-amine: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Uniqueness
This compound is unique due to the presence of both the tert-butyl group and the chlorine atom, which confer distinct steric and electronic properties. These features can enhance its selectivity and potency in various applications, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-tert-butyl-6-chloropyrimidin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c1-8(2,3)5-4-6(9)12-7(10)11-5/h4H,1-3H3,(H2,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLBQXLNPWUMCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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